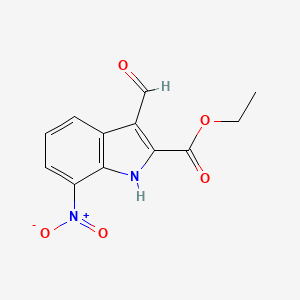

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

CAS No.: 885273-53-0

Cat. No.: VC3272731

Molecular Formula: C12H10N2O5

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-53-0 |

|---|---|

| Molecular Formula | C12H10N2O5 |

| Molecular Weight | 262.22 g/mol |

| IUPAC Name | ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O5/c1-2-19-12(16)11-8(6-15)7-4-3-5-9(14(17)18)10(7)13-11/h3-6,13H,2H2,1H3 |

| Standard InChI Key | HAUUYXMEVVDDBB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=O |

Introduction

Chemical Properties and Structure

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (CAS No.: 885273-53-0) is characterized by several distinct physicochemical properties that define its behavior in chemical reactions and biological systems. The compound possesses a complex structure featuring an indole core with three key functional groups strategically positioned to enable diverse chemical transformations.

The basic chemical properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate are summarized in Table 1 below:

Table 1: Physicochemical Properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

| Property | Value |

|---|---|

| CAS Number | 885273-53-0 |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 262.22 g/mol |

| IUPAC Name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate |

| InChIKey | HAUUYXMEVVDDBB-UHFFFAOYSA-N |

| XLogP3 | 2.58850 |

| Polar Surface Area (PSA) | 105 |

The structure features an indole scaffold with a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system. The presence of multiple functional groups contributes to its unique reactivity profile:

-

The formyl group at position 3 serves as a versatile handle for various transformations

-

The nitro group at position 7 affects the electronic distribution across the molecule

-

The ethyl carboxylate group at position 2 provides additional opportunities for derivatization

The NH group of the indole core can function as a hydrogen bond donor, while the carbonyl groups (formyl and ester) act as hydrogen bond acceptors. These structural features collectively determine the compound's chemical behavior and potential biological interactions.

Chemical Reactivity and Transformations

The multiple functional groups present in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate confer rich chemical reactivity, allowing for diverse transformations to generate novel derivatives.

Reactions of the Formyl Group

The formyl group at position 3 is particularly reactive and can participate in numerous chemical transformations:

-

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using various reducing agents. In related compounds, this has been achieved using isopropanolic aluminum via the Meerwein–Ponndorf–Verley reaction .

-

Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles, including amines, hydrazines, and hydroxylamine. These reactions are valuable for generating diverse derivatives with potentially enhanced biological activities.

-

Wittig and Related Reactions: The formyl group can participate in olefination reactions such as the Wittig reaction, enabling the introduction of various carbon frameworks.

Modifications of Other Functional Groups

Beyond the formyl group, other functional groups in the molecule also offer opportunities for chemical modifications:

-

Nitro Group Transformations: The nitro group at position 7 can be reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization .

-

Ester Modifications: The ethyl ester at position 2 can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification to generate different ester derivatives .

The literature describes the reduction of nitro groups in related compounds: "The nitro group was reduced to an amino group using SnCl₂·2H₂O in EtOAc at 80°C for 3 hours, yielding the product in 48% yield."

Applications in Medicinal Chemistry

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate holds significant potential in medicinal chemistry, particularly as a versatile intermediate in the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The compound's multifunctional structure makes it an excellent building block for the synthesis of complex molecules with potential pharmacological properties. The formyl group serves as a key point for structural elaboration, enabling the creation of diverse chemical libraries for drug discovery programs.

Comparison with Related Compounds

Comparing Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate with structurally related compounds provides valuable insights into structure-activity relationships and the effects of substituent positioning on chemical and biological properties.

Structural Analogs and Their Properties

Table 2: Comparison with Related Indole Derivatives

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | Reference compound | - |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Absence of nitro group | Different electronic distribution; potentially altered reactivity and biological activity |

| Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Nitro group at position 5 instead of 7 | Modified electronic properties; different interaction patterns in biological systems |

The position of substituents on the indole scaffold significantly influences the electronic distribution within the molecule, affecting both chemical reactivity and biological interactions. The 7-nitro substituent in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate likely confers distinct properties compared to its isomers.

Structural Features and Biological Activity

For related indole-2-carboxylic acid derivatives, the literature notes specific structural features that contribute to biological activity: "The indole nitrogen and 2-carboxyl group were found to chelate two metals within the active site, which was consistent with the former hypothesis."

This suggests that Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, with its carboxylate group at position 2, might exhibit similar metal-chelating properties, potentially relevant for its biological activity profile.

Future Research Directions

The complex structure and reactive functional groups of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate open numerous avenues for future research.

Synthetic Methodology Development

Further research could focus on developing more efficient and selective synthetic routes to Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, potentially employing modern synthetic techniques such as flow chemistry or catalytic methods to improve yield and reduce environmental impact.

Structure-Activity Relationship Studies

Systematic modification of the functional groups in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate could provide valuable insights into structure-activity relationships, particularly in the context of specific biological targets. This approach could involve:

-

Varying the position of the nitro group (e.g., 4-, 5-, or 6-nitro derivatives)

-

Replacing the formyl group with other carbonyl-containing functionalities

-

Modifying the ester group at position 2

-

Introducing additional substituents at other positions of the indole scaffold

Biological Activity Exploration

Given the potential of indole derivatives in various therapeutic areas, future research could explore the specific biological activities of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and its derivatives, particularly in areas where the indole scaffold has shown promise, such as:

-

Antimicrobial agents

-

Anti-inflammatory compounds

-

Anticancer therapeutics

-

Central nervous system active compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume